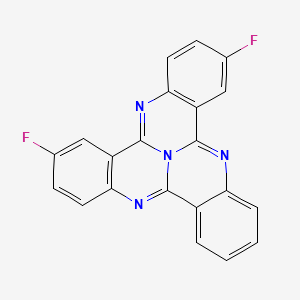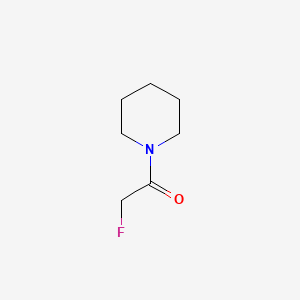
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H11FO2. It is a derivative of cyclopropanecarboxylic acid, characterized by the presence of a fluorine atom and an isopropyl group attached to the cyclopropane ring.
Preparation Methods
The synthesis of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-fluoro-cyclopropyl phenyl ketone with a peroxy compound in the presence of a diluent, followed by the reaction of the resulting 1-fluoro-cyclopropane-1-carboxylate with a base and subsequent acidification . This method provides a relatively efficient route to the target compound.
Chemical Reactions Analysis
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Scientific Research Applications
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Fluoro-cyclopropanecarboxylic acid: Lacks the isopropyl group, resulting in different reactivity and applications.
1-(propan-2-yl)cyclopropane-1-carboxylic acid: . The presence of both the fluorine atom and the isopropyl group in this compound makes it unique and valuable for specific applications.
Properties
CAS No. |
343929-20-4 |
|---|---|
Molecular Formula |
C7H11FO2 |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
QQBMHOMBYVWDHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC1(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)
![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)
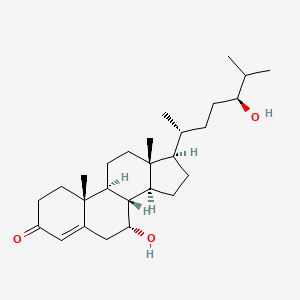

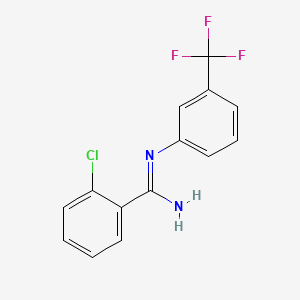
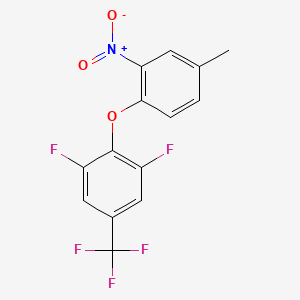
![3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid](/img/structure/B13425339.png)
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)
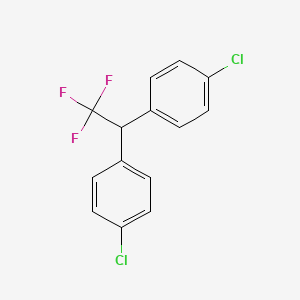
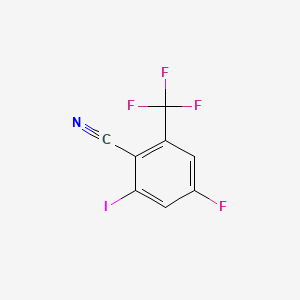
![N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide](/img/structure/B13425360.png)
![B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid](/img/structure/B13425361.png)
